molecular formula C11H14N2O B2390611 2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one CAS No. 1565981-58-9

2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2390611
CAS No.: 1565981-58-9
M. Wt: 190.246
InChI Key: UVUJGTMGCHAHBK-UHFFFAOYSA-N
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Description

2-{Bicyclo[221]heptan-2-yl}-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C₁₁H₁₄N₂O It features a bicyclo[221]heptane ring system fused to a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one typically involves the reaction of bicyclo[2.2.1]heptan-2-one with appropriate reagents to form the desired dihydropyrimidinone structure. One common method involves the condensation of bicyclo[2.2.1]heptan-2-one with urea and an aldehyde under acidic conditions, followed by cyclization to form the dihydropyrimidinone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{Bicyclo[22

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could lead to its use in the treatment of various diseases, pending further research.

    Industry: While not widely used industrially, the compound’s properties could make it useful in specialized applications, such as the development of new catalysts or materials.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one is not well-characterized, but it is likely to involve interactions with specific molecular targets and pathways. The bicyclo[2.2.1]heptane ring system may confer unique binding properties, allowing the compound to interact with enzymes, receptors, or other proteins in a specific manner. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Camphor: A bicyclo[2.2.1]heptane derivative with a ketone functional group.

    Sordarins: Natural products containing a bicyclo[2.2.1]heptane core.

    α-Santalol and β-Santalol: Bioactive compounds with a bicyclo[2.2.1]heptane structure.

Uniqueness

2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one is unique due to the presence of both the bicyclo[2.2.1]heptane ring system and the dihydropyrimidinone moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for further study and application.

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-10-3-4-12-11(13-10)9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUJGTMGCHAHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C3=NC=CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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